Benzothiazol-2-yl-o-tolyl-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

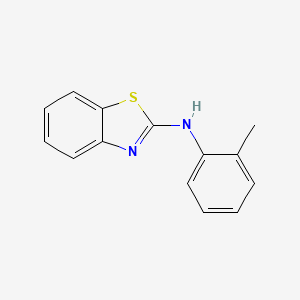

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-10-6-2-3-7-11(10)15-14-16-12-8-4-5-9-13(12)17-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIPRXVZIKLZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368241 | |

| Record name | Benzothiazol-2-yl-o-tolyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25717-12-8 | |

| Record name | Benzothiazol-2-yl-o-tolyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Benzothiazol 2 Yl O Tolyl Amine Within Benzothiazole Heterocyclic Chemistry

Significance of the Benzothiazole (B30560) Scaffold in Contemporary Medicinal Chemistry and Organic Synthesis

The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in modern medicinal chemistry and organic synthesis. nih.govtandfonline.comresearchgate.net This privileged structure is integral to a vast array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. mdpi.comderpharmachemica.com Its derivatives have been extensively investigated and developed as therapeutic agents for a multitude of diseases.

In the realm of medicinal chemistry , benzothiazole derivatives exhibit an impressive range of biological activities, including:

Antimicrobial and Antifungal: Compounds incorporating the benzothiazole nucleus have shown potent activity against various bacterial and fungal strains. derpharmachemica.compcbiochemres.combenthamscience.com

Anticancer: The benzothiazole scaffold is a key component in the design of novel antitumor agents, with some derivatives showing significant efficacy against various cancer cell lines. nih.govnih.govnih.gov

Anti-inflammatory and Analgesic: Numerous benzothiazole derivatives have been reported to possess significant anti-inflammatory and pain-relieving properties. tandfonline.comderpharmachemica.com

Anticonvulsant and Neuroprotective: The structural versatility of benzothiazole has been harnessed to develop agents for neurological disorders, including epilepsy and neurodegenerative diseases like Alzheimer's and Parkinson's disease. tandfonline.commdpi.com

Other Therapeutic Areas: The applications of benzothiazole derivatives extend to antidiabetic, antiviral, antitubercular, and antimalarial agents. nih.govmdpi.com

The significance of the benzothiazole scaffold in organic synthesis stems from its utility as a versatile building block. researchgate.netmdpi.com The reactivity of the benzothiazole ring system, particularly at the 2-position, allows for a wide range of chemical modifications, enabling the synthesis of diverse and complex molecules. researchgate.netwikipedia.org Synthetic chemists have developed numerous methods for the construction and functionalization of the benzothiazole core, often employing condensation reactions of 2-aminothiophenol (B119425) with various electrophiles. mdpi.comorganic-chemistry.orgnih.gov The development of green and efficient synthetic methodologies for benzothiazole derivatives remains an active area of research. mdpi.comnih.gov

Interactive Data Table: Pharmacological Activities of Benzothiazole Derivatives

| Pharmacological Activity | Description | Key Findings |

| Antimicrobial | Effective against a range of bacteria and fungi. | 2-mercapto derivatives are often more potent against bacteria, while 2-amino derivatives show greater antifungal activity. core.ac.uk |

| Anticancer | Shows promise in the development of new cancer therapies. | The 2-aminobenzothiazole (B30445) moiety is a privileged structure in the design of anticancer agents. nih.gov |

| Anti-inflammatory | Reduces inflammation. | Benzothiazole derivatives have demonstrated significant anti-inflammatory effects in various studies. tandfonline.comderpharmachemica.com |

| Anticonvulsant | Helps prevent or reduce the severity of seizures. | The benzothiazole scaffold is utilized in developing treatments for neurological conditions like epilepsy. mdpi.comijsrst.com |

Unique Structural Features and Core Importance of Benzothiazol-2-yl-o-tolyl-amine

This compound is an organic compound distinguished by the linkage of a benzothiazole moiety to an o-tolyl amine group. smolecule.com This specific arrangement of functional groups imparts unique structural and electronic characteristics to the molecule. The core benzothiazole ring system, with its fused aromatic and heterocyclic components, provides a rigid and planar scaffold. wikipedia.org

The key structural features include:

The Benzothiazole Core: This bicyclic system is electron-withdrawing and provides a platform for various chemical interactions. wikipedia.org

The 2-Amino Linkage: The amine group at the 2-position of the benzothiazole ring is a crucial site for functionalization and plays a significant role in the biological activity of many related compounds. researchgate.netresearchgate.net

The o-Tolyl Group: The presence of the ortho-tolyl substituent introduces steric hindrance and specific electronic effects that can influence the molecule's conformation, reactivity, and binding affinity to biological targets. smolecule.com

The combination of the benzothiazole scaffold with the o-tolyl amine group in this compound makes it a compound of interest for potential applications in medicinal chemistry and materials science. smolecule.com The specific stereoelectronic properties arising from the ortho-methyl substitution on the phenyl ring can lead to unique reactivity and biological activity profiles compared to other substituted aminobenzothiazoles. smolecule.com

Historical Perspectives and Evolution of Benzothiazole-2-amine Research

Research into benzothiazole and its derivatives dates back to the late 19th century, with initial studies focusing on their synthesis and basic chemical properties. pcbiochemres.com The discovery of the vulcanization acceleration properties of 2-mercaptobenzothiazole (B37678) in the early 20th century marked a significant milestone, leading to widespread industrial applications. wikipedia.org

The exploration of the biological activities of benzothiazole derivatives, particularly 2-aminobenzothiazoles, gained momentum in the mid-20th century. Early investigations revealed their potential as antimicrobial and antifungal agents. researchgate.net Over the decades, the scope of research has expanded dramatically, driven by advancements in synthetic methodologies and a deeper understanding of structure-activity relationships. benthamscience.comresearchgate.net

The evolution of benzothiazole-2-amine research can be characterized by:

Early Synthesis and Characterization: Initial work focused on establishing fundamental synthetic routes, primarily through the condensation of 2-aminothiophenol with various reagents. pcbiochemres.com

Discovery of Biological Activity: The recognition of the diverse pharmacological potential of 2-aminobenzothiazole derivatives spurred extensive research in medicinal chemistry. researchgate.net

Modern Synthetic Advancements: Contemporary research emphasizes the development of more efficient, sustainable, and versatile synthetic methods, including green chemistry approaches. mdpi.comnih.gov

Focus on Specific Therapeutic Targets: Current research is often directed towards the design and synthesis of 2-aminobenzothiazole derivatives that target specific enzymes or receptors implicated in various diseases, such as cancer and neurological disorders. nih.gov

Current Academic Relevance and Interdisciplinary Research Landscape

This compound and related benzothiazole derivatives continue to be of significant academic and industrial interest. The ongoing research landscape is highly interdisciplinary, spanning organic synthesis, medicinal chemistry, materials science, and computational chemistry.

Current research trends include:

Drug Discovery and Development: The design and synthesis of novel benzothiazole-based compounds with improved therapeutic efficacy and reduced toxicity remains a primary focus. nih.govijsrst.comresearchgate.net This includes the development of potent and selective inhibitors for various biological targets. nih.gov

Materials Science: The unique photophysical properties of some benzothiazole derivatives make them attractive candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other organic electronic devices. smolecule.combeilstein-journals.org

Catalysis: Benzothiazole-based ligands are being explored for their potential in coordinating with metal centers to form catalysts for a variety of organic transformations. mdpi.com

Computational Studies: Molecular modeling and docking studies are increasingly employed to understand the structure-activity relationships of benzothiazole derivatives and to guide the design of new compounds with desired properties. mdpi.comresearchgate.net

The versatility of the benzothiazole scaffold ensures its continued relevance in scientific research, with new applications and discoveries constantly emerging.

Interactive Data Table: Interdisciplinary Research on Benzothiazoles

| Research Area | Focus | Examples of Applications |

| Medicinal Chemistry | Design and synthesis of new therapeutic agents. | Anticancer drugs, antimicrobial agents, anti-inflammatory compounds. nih.govtandfonline.commdpi.com |

| Materials Science | Development of functional organic materials. | Organic light-emitting diodes (OLEDs), fluorescent sensors. smolecule.combeilstein-journals.org |

| Catalysis | Creation of new catalysts for chemical reactions. | Metal-ligand complexes for organic synthesis. mdpi.com |

| Computational Chemistry | In-silico analysis of molecular properties. | Predicting biological activity and guiding drug design. mdpi.comresearchgate.net |

Synthetic Methodologies and Chemical Transformations of Benzothiazol 2 Yl O Tolyl Amine and Its Analogs

Established Synthetic Routes to 2-Substituted Benzothiazoles

The construction of the 2-substituted benzothiazole (B30560) ring system can be achieved through a variety of synthetic approaches, ranging from classical condensation reactions to modern metal-catalyzed and catalyst-free methodologies.

Cyclocondensation Reactions with 2-Aminothiophenol (B119425)

The most traditional and widely employed method for synthesizing 2-substituted benzothiazoles is the cyclocondensation of 2-aminothiophenol with a suitable electrophilic partner that provides the C2 carbon of the thiazole (B1198619) ring. This versatile approach can utilize a range of reactants, including aldehydes, carboxylic acids, acid chlorides, and nitriles.

The reaction with aldehydes is one of the most common variations. For instance, 2-aminothiophenol reacts with various aromatic aldehydes to form the corresponding 2-arylbenzothiazoles. ekb.egnist.gov The reaction mechanism typically involves the initial formation of a Schiff base intermediate via nucleophilic attack of the amino group on the aldehyde carbonyl, followed by intramolecular cyclization involving the thiol group and subsequent oxidation to yield the aromatic benzothiazole ring. nist.gov A variety of catalysts and reaction conditions have been developed to promote this transformation, including the use of H₂O₂/HCl, ionic liquids, and solid supports like silica gel under microwave irradiation.

Similarly, condensation with carboxylic acids or their derivatives (like acid chlorides or anhydrides) provides an effective route to 2-substituted benzothiazoles. mdpi.com These reactions often require dehydrating agents or high temperatures to facilitate the cyclization. For example, polyphosphoric acid (PPA) is a common medium for the condensation of 2-aminothiophenol with carboxylic acids. More environmentally friendly methods have also been developed, such as using molecular iodine in solvent-free, solid-phase reactions.

The following table summarizes various cyclocondensation reactions of 2-aminothiophenol.

| Reactant with 2-Aminothiophenol | Catalyst/Conditions | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | SnP₂O₇, Heat | 2-Arylbenzothiazoles | 87-95% | mdpi.com |

| Aromatic Aldehydes | Air/DMSO, Heat | 2-Arylbenzothiazoles | Good to Excellent | organic-chemistry.org |

| Carboxylic Acids | P₄S₁₀, Microwave | 2-Alkyl/Arylbenzothiazoles | High | mdpi.com |

| Acid Chlorides | KF·Al₂O₃, Solvent-free | 2-Alkyl/Arylbenzothiazoles | High | [] |

| Nitriles | Copper catalyst | 2-Alkyl/Arylbenzothiazoles | Excellent | mdpi.com |

One-Pot Multicomponent Approaches

To enhance synthetic efficiency and adhere to the principles of green chemistry, one-pot multicomponent reactions (MCRs) have emerged as powerful tools for constructing complex molecules like 2-substituted benzothiazoles from simple precursors in a single step. These methods avoid the isolation of intermediates, thereby saving time, solvents, and reagents.

A notable example is the three-component reaction involving an aromatic amine, an aliphatic amine, and elemental sulfur under catalyst- and additive-free conditions to yield 2-substituted benzothiazoles. In this process, dimethyl sulfoxide (DMSO) serves as both the solvent and the oxidant. Another effective three-component strategy involves the reaction of 2-iodoaniline, an aryl aldehyde, and thiourea, catalyzed by a ferromagnetic copper catalyst, using water as a green solvent. organic-chemistry.org These MCRs often involve a cascade of reactions, forming multiple C-S and C-N bonds in a single operation.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild reaction conditions, high efficiency, and broad substrate scope. Various metals, including copper, palladium, and ruthenium, have been successfully employed in the synthesis of 2-substituted benzothiazoles.

Copper-catalyzed reactions are particularly prevalent. For instance, a copper-catalyzed, one-pot, three-component reaction of 1-iodo-2-nitroarenes, sodium sulfide, and an aldehyde provides a direct route to 2-substituted benzothiazoles. Copper catalysts have also been used for the condensation of 2-aminobenzenethiols with nitriles. mdpi.com Palladium catalysis is often used for intramolecular cyclization of precursors like o-iodothiobenzanilides, which can proceed at room temperature without the need for additional ligands or additives. These methods are valued for their high yields and tolerance of various functional groups.

Catalyst- and Additive-Free Methodologies

In recent years, there has been a significant push towards developing synthetic methods that eliminate the need for catalysts and additives, which can be costly, toxic, and difficult to remove from the final product. Several catalyst-free approaches for the synthesis of 2-substituted benzothiazoles have been reported.

One such method involves the condensation of 2-aminothiophenol with aldehydes under melt reaction conditions, where the reactants are heated together without any solvent or catalyst. This solvent-free approach offers high yields, short reaction times, and an environmentally friendly profile. Another strategy utilizes visible light to induce the reaction between 2-aminothiophenols and aldehydes, affording a range of benzothiazoles in good yields without transition metal catalysts or other additives. This photochemical method is considered an economical and safe alternative. Furthermore, straightforward syntheses can be achieved by heating o-aminobenzenethiol and an aldehyde in an air/DMSO oxidant system, which is operationally simple and tolerates a wide variety of functional groups. organic-chemistry.org

Specific Synthetic Pathways for Benzothiazol-2-yl-o-tolyl-amine

While the general methods described above can be adapted, a direct and efficient synthesis of N-aryl-2-aminobenzothiazoles, such as this compound, often involves specific precursors. A highly effective and common pathway is the nucleophilic aromatic substitution reaction between 2-chlorobenzothiazole and an appropriate arylamine.

In this specific case, this compound can be synthesized by the reaction of 2-chlorobenzothiazole with o-toluidine. The reaction proceeds via the nucleophilic attack of the amino group of o-toluidine on the C2 carbon of the benzothiazole ring, displacing the chloride leaving group. This reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Reaction Scheme:

This method is advantageous due to the commercial availability of the starting materials, 2-chlorobenzothiazole and o-toluidine, and the generally high yields obtained for such substitution reactions. jetir.org

An alternative, though less direct, route could involve the reaction of o-tolyl isothiocyanate with 2-aminothiophenol. This would first form a thiourea derivative, which would then need to undergo intramolecular cyclization to form the final product. However, the direct substitution on 2-chlorobenzothiazole is often more straightforward.

Strategies for Structural Diversification and Functionalization

The this compound scaffold possesses several sites amenable to chemical modification, allowing for the generation of diverse analogs for structure-activity relationship studies. The primary sites for functionalization are the exocyclic amino group, the tolyl ring, and the benzene (B151609) ring of the benzothiazole core.

The exocyclic nitrogen atom is a key handle for diversification. It can be readily acylated with various acid chlorides or anhydrides to produce a range of amide derivatives. Reaction with isocyanates or isothiocyanates can yield the corresponding urea (B33335) or thiourea analogs, respectively. nih.gov Furthermore, condensation with aldehydes or ketones can form Schiff bases, which can be subsequently reduced to provide secondary amine derivatives. These reactions allow for the introduction of a wide variety of substituents to probe their effect on the molecule's properties.

The aromatic rings also offer opportunities for functionalization. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, can be performed on the benzene portion of the benzothiazole nucleus, typically at the 6-position. mdpi.com The tolyl group can also be functionalized, for example, through reactions targeting the methyl group or the aromatic ring itself, although regioselectivity can be a challenge.

The following table outlines potential functionalization strategies for this compound.

| Reaction Site | Reaction Type | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Exocyclic Amino Group | Acylation | Acid Chlorides, Anhydrides | Amides | |

| Exocyclic Amino Group | Urea/Thiourea formation | Isocyanates, Isothiocyanates | Ureas, Thioureas | nih.gov |

| Exocyclic Amino Group | Condensation/Reduction | Aldehydes/Ketones, then NaBH₄ | Substituted Amines | |

| Benzothiazole Ring (C6) | Nitration | HNO₃/H₂SO₄ | Nitro Group | mdpi.com |

| Benzothiazole Ring (C6) | Sulfonylation | Arenesulfonyl chlorides | Sulfonamides (on amino group) | mdpi.com |

These synthetic and functionalization strategies provide a robust toolbox for chemists to access this compound and a wide variety of its derivatives, facilitating exploration in medicinal chemistry and materials science.

Modifications at the Amine Linkage

The secondary amine linkage in this compound is a prime site for chemical modification, enabling the introduction of a wide array of functional groups and the construction of more elaborate molecular architectures.

One common transformation involves the acylation of the amine. For instance, the reaction of various N-aryl/aralkyl-2-aminobenzothiazole derivatives with chloroacetyl chloride introduces an N-chloroacetyl group. This versatile intermediate can then undergo further substitution by reacting with different primary and secondary amines to yield a variety of N-substituted acetamide derivatives. nih.gov

Another significant strategy involves the formation and subsequent transformation of Schiff bases. Substituted 2-aminobenzothiazoles can be condensed with various benzaldehydes to form the corresponding Schiff bases (imines). These intermediates can then be reduced, typically using a reducing agent like sodium borohydride (NaBH₄), to yield the corresponding secondary amines. Following this reduction, the amine can be acylated, for example, with chloroacetyl chloride, to produce novel amide derivatives. researchgate.net This two-step process of imine formation and reduction provides a robust method for introducing diverse benzyl-type substituents onto the amine nitrogen.

More complex transformations can also be initiated at the amine linkage. A notable example is a four-component domino reaction involving 2-aminobenzothiazole (B30445), an aromatic aldehyde, an acetylenedicarboxylate, and a cyclic secondary amine (like piperidine). This reaction proceeds through the initial formation of an aldimine from 2-aminobenzothiazole and the aldehyde. Concurrently, the cyclic amine adds to the acetylenedicarboxylate to form a 1,3-dipolar intermediate. The subsequent nucleophilic addition of this dipole to the aldimine, followed by an intramolecular cyclization, results in the formation of highly functionalized 2-pyrrolidinone structures. researchgate.net

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Acylation | Chloroacetyl chloride, various amines | N-substituted acetamides | nih.gov |

| Schiff Base Formation & Reduction | 1. Aromatic aldehydes 2. Sodium borohydride (NaBH₄) | N-benzyl-2-aminobenzothiazoles | researchgate.net |

| Four-Component Domino Reaction | Aromatic aldehyde, acetylenedicarboxylate, cyclic secondary amine | Polyfunctionalized 2-pyrrolidinones | researchgate.net |

Introduction of Substituents on the Benzothiazole Nucleus

The aromatic benzene ring of the benzothiazole nucleus is amenable to electrophilic substitution, allowing for the introduction of various functional groups that can significantly modulate the molecule's electronic properties and biological activity. The positions on the benzene ring (4, 5, 6, and 7) are all potential sites for substitution.

Electrophilic Aromatic Substitution is a primary method for functionalizing this ring system. The reactivity and regioselectivity of these reactions are influenced by the existing substituents on the benzothiazole core.

Bromination : The bromination of aminobenzothiazoles is a classic example of electrophilic substitution on the benzothiazole nucleus. nih.gov

Thiocyanation : The introduction of a thiocyanato (-SCN) group can be achieved through the reaction of a substituted aniline with ammonium thiocyanate in the presence of bromine, which first forms the 2-amino-6-thiocyanatobenzothiazole intermediate. nih.gov This functional group can serve as a handle for further synthetic transformations.

Nitration and Subsequent Functionalization : The introduction of a nitro group (-NO₂) onto the benzothiazole ring is a key step for creating a variety of derivatives. For example, 6-nitro-2-aminobenzothiazole can be synthesized and, after protection of the 2-amino group, the nitro group can be reduced to an amine. This newly formed amino group at the 6-position can then be further functionalized through acylation, sulfonylation, or addition to isocyanates, leading to a wide range of derivatives. nih.gov Research has shown that the presence of nitro or cyano groups at the C-6 position can enhance the antiproliferative activity of certain benzothiazole derivatives. nih.gov

These modifications are crucial for structure-activity relationship (SAR) studies, where the electronic nature and position of substituents can have a profound impact on the compound's interaction with biological targets.

| Substitution Reaction | Position | Reagents/Method | Resulting Group | Reference |

|---|---|---|---|---|

| Bromination | Benzene ring | Bromine | -Br | nih.gov |

| Thiocyanation | 6 | Ammonium thiocyanate, Bromine | -SCN | nih.gov |

| Nitration | 6 | Standard nitrating agents | -NO₂ | nih.gov |

| Acylation (of 6-amino derivative) | 6 | Acyl chlorides/anhydrides | -NHCOR | nih.gov |

| Sulfonylation (of 6-amino derivative) | 6 | Sulfonyl chlorides | -NHSO₂R | nih.gov |

Derivatization of the o-Tolyl Moiety

Modification of the o-tolyl group in this compound presents a distinct synthetic challenge compared to the other moieties. The o-tolyl ring is part of an arylamine structure, which is highly activated towards electrophilic aromatic substitution. libretexts.org However, the benzothiazole ring system itself is also reactive, leading to potential competition and challenges in achieving selective derivatization of the o-tolyl group.

The primary sites for derivatization on the o-tolyl moiety are the aromatic ring and the methyl group.

Electrophilic Aromatic Substitution : The amine linkage is a strong ortho-, para-directing group. In the case of the o-tolyl substituent, the positions para (position 5' relative to the amine) and ortho (position 3') to the amine are activated. However, direct electrophilic substitution (e.g., nitration, halogenation) on highly activated arylamines can be difficult to control and may lead to overreaction or oxidative decomposition. libretexts.org A common strategy to mitigate this high reactivity is the temporary conversion of the amine to an amide (e.g., acetanilide). This attenuates the activating effect of the nitrogen, allowing for more controlled substitution on the aryl ring. The amide can then be hydrolyzed to restore the amine functionality. While this is a general principle for arylamines, specific examples for this compound are not extensively documented in the reviewed literature, suggesting that derivatization at this site is less common than on the benzothiazole nucleus.

Reactions of the Methyl Group : The methyl group offers another handle for functionalization. It can potentially undergo oxidation to form a carboxylic acid or a benzaldehyde derivative, or it can be halogenated under radical conditions. For example, studies on the atmospheric oxidation of 2-methylbenzothiazole by hydroxyl radicals have shown that one pathway involves attack on the methyl group, leading to the formation of 1,3-benzothiazole-2-carbaldehyde. acs.org While this reaction is on a different substrate, it demonstrates the chemical accessibility of the methyl group for oxidation, a principle that could potentially be applied to the o-tolyl methyl group in the target compound under appropriate synthetic conditions.

Structure Activity Relationship Sar Elucidations of Benzothiazol 2 Yl O Tolyl Amine Derivatives

Correlation of Structural Modifications with Biological Activity Profiles

The biological activity of benzothiazol-2-yl-o-tolyl-amine derivatives is intricately linked to their chemical architecture. Modifications at three key positions—the benzothiazole (B30560) ring, the amine linker, and the tolyl group—can dramatically alter their pharmacological effects.

Substitutions on the benzothiazole ring itself play a crucial role in modulating biological activity. The introduction of electron-donating groups, such as methyl (–CH₃) or methoxy (B1213986) (–OCH₃), at the 6-position of the benzothiazole nucleus has been shown to enhance the anthelmintic and anti-inflammatory activity of related compounds. researchgate.netnih.gov Conversely, the presence of electron-withdrawing groups like chlorine (–Cl) or a nitro group (–NO₂) at various positions on the benzothiazole ring can heighten antimicrobial or anticancer potency. researchgate.netnih.gov For instance, a 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine derivative has demonstrated significant inhibitory effects on cancer cell proliferation and key inflammatory markers. nih.gov

The nature of the substituent on the tolyl ring is another critical determinant of biological activity. The tolyl group, a methyl-substituted phenyl ring, can be varied to include other functionalities. Replacing the methyl group with other substituents can fine-tune the electronic and steric properties of the entire molecule, thereby influencing its interaction with biological targets. For example, in a series of related 2-(substituted-phenyl)benzothiazoles, the presence of a hydroxyl (–OH) or dimethylamino (–N(CH₃)₂) group on the phenyl ring resulted in significant antibacterial and antifungal activities. researchgate.net

The following table summarizes the impact of various structural modifications on the biological activities of benzothiazole derivatives, drawing parallels for the potential behavior of this compound analogs.

| Modification Site | Substituent | Observed Biological Activity Trend | Potential Implication for this compound |

|---|---|---|---|

| Benzothiazole Ring (Position 6) | Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Enhanced anti-inflammatory and anthelmintic activity. researchgate.netnih.gov | Substitution with electron-donating groups could boost anti-inflammatory potential. |

| Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | Increased anticancer and antimicrobial activity. nih.gov | Introduction of electron-withdrawing groups may enhance cytotoxic or antimicrobial effects. | |

| N-Aryl Ring (Tolyl Group) | Hydroxyl (-OH) | Significant antibacterial and antifungal properties. researchgate.net | Hydroxylation of the tolyl ring might confer antimicrobial activity. |

| Dimethylamino (-N(CH₃)₂) | Notable antibacterial activity. researchgate.net | Adding a dimethylamino group to the tolyl ring could be a strategy for antibacterial agents. | |

| Amine Linker | Acylation | Can lead to varied biological profiles, including enhanced anticancer activity. researchgate.net | Modification of the amine linker could unlock different therapeutic applications. |

Influence of Substituent Position and Electronic Effects on Activity

The precise placement of substituents on the tolyl ring of this compound derivatives has a profound impact on their biological activity, a phenomenon governed by both electronic and steric factors. The ortho, meta, and para positions offer distinct spatial and electronic environments that can either enhance or diminish the molecule's interaction with its biological target.

The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—is a key determinant of activity. Electron-donating groups, such as the methyl group in the tolyl substituent, increase the electron density of the aromatic ring. This can enhance interactions with electron-deficient pockets in a biological target. Conversely, electron-withdrawing groups, like halogens or nitro groups, decrease the ring's electron density, which can be favorable for binding to electron-rich sites. Quantitative Structure-Activity Relationship (QSAR) studies on related 2-(N-aryl)amino derivatives have shown that electronic parameters are often significantly correlated with biological activity.

The position of the substituent is equally critical. In many classes of biologically active molecules, the activity follows the order para > meta > ortho. This is often attributed to steric hindrance, where a bulky group in the ortho position can prevent the molecule from adopting the optimal conformation for binding to its target. For instance, in a study of tolyl-substituted N-(1,3-benzothiazol-2-yl)-N'-phenyl urea (B33335) derivatives, the para-substituted compound showed substantially higher inhibitory activity against α-chymotrypsin compared to the meta and ortho isomers. This was attributed to reduced steric hindrance, allowing for better interaction with the enzyme's active site.

The following data table illustrates the influence of substituent position on the biological activity of related benzothiazole derivatives.

| Compound Series | Substituent Position | Relative Biological Activity | Plausible Explanation |

|---|---|---|---|

| N-(Benzothiazol-2-yl)-N'-(tolyl)urea Derivatives (α-chymotrypsin inhibition) | ortho-tolyl | Lower | Steric hindrance from the ortho-methyl group may impede optimal binding to the enzyme's active site. The para position offers the least steric clash, leading to enhanced activity. |

| meta-tolyl | Intermediate | ||

| para-tolyl | Higher | ||

| Methyl-substituted (E)-N-phenyl-1-phenylmethanimine (Antimicrobial activity) | ortho-methyl | Lower | The meta and para positions for the methyl group resulted in greater antimicrobial activity compared to the ortho position, suggesting that steric factors at the ortho position are detrimental. researchgate.net |

| meta-methyl | Higher | ||

| para-methyl | Higher |

Conformational Analysis and its Impact on Biological Interactions

The three-dimensional shape, or conformation, of a molecule is paramount to its biological function, as it dictates how the molecule fits into and interacts with its biological target. For this compound derivatives, the relative orientation of the benzothiazole ring and the o-tolyl group is a key conformational feature.

In many 2-(N-aryl)aminobenzothiazole derivatives, there is a tendency for the benzothiazole and the aryl ring to be coplanar. This planarity is often stabilized by an intramolecular hydrogen bond between the amine proton and the nitrogen atom of the benzothiazole ring. However, the presence of a substituent at the ortho position of the aryl ring, as in the case of the o-tolyl derivative, can introduce steric strain that forces the two ring systems out of planarity. This twisting is defined by the dihedral angle between the planes of the benzothiazole and the tolyl rings.

This dihedral angle is not a trivial feature; it can significantly impact biological activity. A more twisted conformation might be required to fit into a specific binding pocket of a protein, while a more planar conformation could be optimal for another. For example, in a study of 2-(2'-aminophenyl)benzothiazole complexes, the coordination to a metal ion resulted in different dihedral angles, which in turn influenced the properties of the complex. nih.gov

Molecular docking and 3D-QSAR studies are powerful computational tools used to investigate these conformational effects. researchgate.net Docking simulations can predict the preferred binding pose of a molecule within the active site of a target protein, revealing key interactions such as hydrogen bonds and hydrophobic interactions. researchgate.net 3D-QSAR models can correlate the 3D properties of a series of molecules with their biological activities, providing insights into the steric and electronic requirements for optimal potency. For benzothiazole derivatives, these studies often highlight the importance of the spatial arrangement of different parts of the molecule for effective binding to enzymes or receptors.

While specific conformational data for this compound is not extensively reported, the principles derived from related structures underscore the importance of its three-dimensional architecture in defining its biological interactions.

Molecular Mechanisms of Action and Biological Target Engagement Studies

Investigations into Enzyme Inhibition and Receptor Modulation

The 2-aminobenzothiazole (B30445) moiety is a versatile scaffold that has been incorporated into numerous inhibitors targeting a wide array of enzymes and receptors crucial to pathological processes. nih.gov

Kinase Inhibition:

Derivatives of the 2-aminobenzothiazole scaffold are recognized as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. Studies have shown that these compounds can effectively block the activity of key kinases involved in tumor growth and angiogenesis. wikipedia.org

For instance, the specific compound Benzothiazol-2-yl-o-tolyl-amine has been noted for its interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary transducer of angiogenic signals. wikipedia.org The binding mechanism involves hydrogen bonding and hydrophobic interactions within the enzyme's active site. wikipedia.org The broader 2-aminobenzothiazole class has been extensively developed as VEGFR-2 inhibitors. nih.gov Molecular docking studies reveal that the benzothiazole (B30560) ring can penetrate a hydrophobic cavity in the VEGFR-2 kinase domain, while the amide NH and benzothiazole nitrogen form crucial hydrogen bonds with amino acid residues like Glu883 and Asp1044. nih.gov

Beyond VEGFR-2, this scaffold has shown inhibitory activity against other kinases. Certain derivatives have been found to inactivate Cyclin-Dependent Kinases 1 and 2 (CDK1/CDK2), leading to cell cycle arrest, and to inhibit the c-Jun NH2-terminal protein kinase (JNK) signaling pathway. nih.govresearchgate.net

Topoisomerase Inhibition:

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are major targets for anticancer drugs. nih.gov Benzothiazole-based compounds have emerged as effective inhibitors of these enzymes. nih.gov Studies on various benzothiazole derivatives have demonstrated significant inhibitory activity against human topoisomerase IIα. dergipark.org.tr For example, the derivative BM3 (3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate) was identified as a highly effective human topoisomerase IIα inhibitor with an IC50 value of just 39 nM. dergipark.org.tr Mechanistic studies suggest that these compounds may not act as traditional topoisomerase poisons but rather interact directly with the enzyme, potentially at its DNA-binding or catalytic site, thereby preventing the DNA-enzyme binding. dergipark.org.tr At higher concentrations, some derivatives also exhibit DNA minor groove binding properties. nih.gov

| Target Enzyme | Compound/Scaffold | Key Findings | Reference |

| Kinases | |||

| VEGFR-2 | This compound | Interacts with the enzyme's active site via H-bonding and hydrophobic interactions. | wikipedia.org |

| VEGFR-2 | 2-Aminobenzothiazole Derivatives | Potent inhibition (IC50 values in nanomolar to low micromolar range). Binds hydrophobic cavity. | wikipedia.orgnih.gov |

| CDK1/CDK2 | 2-Aminobenzothiazole Derivative (Compound 41) | Forms hydrogen bonds with residue Leu83, leading to kinase inactivation and G2/M cell cycle arrest. | nih.gov |

| JNK | AS601245 (A benzothiazole derivative) | Inhibits the JNK signaling pathway, providing neuroprotective effects. | researchgate.net |

| Topoisomerases | |||

| Topoisomerase IIα | Benzothiazole Derivatives (e.g., BM3) | Potent inhibition (IC50 = 39 nM for BM3). Interacts directly with the enzyme. | dergipark.org.tr |

| DNA Gyrase B | 2-Aminobenzothiazole Derivatives | Inhibitor binds in the ATP-binding site, forming a cation-π-stacking interaction with Arg76. | nih.gov |

Cyclooxygenase (COX) enzymes are key to the inflammatory process and are well-established targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The benzothiazole core is considered a privileged structure for developing ligands that target these enzymes. Research into thiadiazole-benzothiazole hybrids has explored their potential as COX inhibitors. These studies evaluate the ability of the compounds to inhibit both COX-1, the constitutive isoform, and COX-2, the isoform inducible during inflammation.

In a study of such hybrids, compounds showed varying degrees of inhibition against both enzymes. For example, one compound was identified as the most potent inhibitor of COX-1 in the series, with an inhibitory activity of 51.36 ± 3.32% at a concentration of 100 µM. Its effect on COX-2 was weaker, suggesting some selectivity. Another compound in the same series exhibited non-selective inhibition of both COX-1 and COX-2. This demonstrates that the benzothiazole scaffold can be chemically modified to modulate activity and selectivity against COX enzymes.

The benzothiazole scaffold has also been investigated for its ability to inhibit various proteases, which are enzymes that catalyze the breakdown of proteins. Targeting proteases is a therapeutic strategy for various diseases, including cancer and infectious diseases.

Recent research has focused on developing 2-aminobenzothiazole derivatives as selective inhibitors of Matrix Metalloproteinase 13 (MMP-13), a protease implicated in the progression of bone metastases. nih.gov The development of selective inhibitors is crucial, as non-selective inhibition of zinc proteases like MMPs can lead to significant adverse effects. nih.gov Additionally, target prediction analyses for certain antiproliferative benzothiazole derivatives have identified sentrin-specific proteases (SENPs) as putative targets, suggesting another avenue of protease modulation. In the context of bacterial infections, virulence-associated proteolytic enzymes have also been identified as a potential target for 2-aminobenzothiazole-based inhibitors. nih.gov

Ligand-Protein Binding Dynamics

The therapeutic efficacy of benzothiazole derivatives is rooted in their dynamic interactions with protein targets. The binding is typically governed by a combination of non-covalent forces, including hydrophobic interactions, van der Waals forces, hydrogen bonds, and electrostatic interactions.

Detailed studies combining experimental techniques like Isothermal Titration Calorimetry (ITC) with computational analysis have elucidated these binding dynamics. For example, the interaction between a benzothiazole sulfonic acid derivative (BTS) and the protein lysozyme (B549824) revealed that the binding is driven primarily by aromatic and hydrophobic van der Waals interactions. Specifically, T-shaped π-π stacking between the benzene (B151609) ring of the benzothiazole moiety and an aromatic amino acid residue (TRP108) of the protein was a key contributor.

Conventional hydrogen bonds further stabilize the ligand-protein complex. The interplay of these different forces dictates the stability and specificity of the binding. In the case of kinase inhibition by 2-aminobenzothiazole derivatives, binding is often characterized by the insertion of the benzothiazole ring into a hydrophobic pocket of the protein, complemented by specific hydrogen bonds between the ligand's amine or nitrogen atoms and key amino acid residues like glutamate (B1630785) and aspartate in the kinase's active site. nih.gov

| Interaction Type | Description | Example Target/Residue | Reference |

| Hydrophobic & Aromatic | The nonpolar benzothiazole ring fits into hydrophobic pockets of the target protein. | VEGFR-2 DFG loop; Lysozyme | nih.gov |

| π-π Stacking | Stacking interaction between the aromatic benzothiazole ring and aromatic amino acid residues. | Lysozyme (TRP108) | |

| Hydrogen Bonding | The nitrogen and sulfur heteroatoms, as well as amine substituents, act as H-bond donors/acceptors. | Kinase hinge region (Glu883, Asp1044); DNA Gyrase (Asp73) | nih.govnih.gov |

| Cation-π Stacking | Interaction between the electron-rich benzothiazole ring and a positively charged amino acid side chain. | DNA Gyrase B (Arg76) | nih.gov |

| Electrostatic Interactions | Interactions involving charged groups on the ligand and protein. | Lysozyme (ASN103, ASP101) |

DNA-Binding Characteristics of Benzothiazole-2-amine Scaffolds

While many benzothiazole derivatives exert their effects by binding to protein targets, some have also been shown to interact directly with DNA. This dual-action potential makes them particularly interesting in anticancer research. The mode of interaction often involves non-covalent binding within the grooves of the DNA double helix.

Studies have shown that certain benzothiazole derivatives can act as DNA minor groove-binding agents. dergipark.org.tr This interaction can occur in concert with or independently of enzyme inhibition. For instance, the topoisomerase II inhibitor BM3 was found to first act on the enzyme at low doses, but it also demonstrated an ability to bind to the DNA minor groove at higher concentrations. nih.gov

More complex conjugates, such as those linking a benzothiazole moiety to a pyrrolo[2,1-c] wikipedia.orgnih.govbenzodiazepine (PBD) unit, have been specifically designed as DNA-binding agents. These hybrid molecules have shown a significant ability to bind to DNA, leading to distortions in the double helix. Molecular dynamics simulations of these interactions reveal that the binding of the inhibitor can cause an uncoiling of the DNA helix at sites flanking the bound ligand, highlighting a distinct mechanism of DNA interaction. This ability to bind and alter DNA conformation contributes to the cytotoxic activity of these compounds.

Computational Chemistry and in Silico Modeling Approaches for Benzothiazol 2 Yl O Tolyl Amine

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For benzothiazole (B30560) derivatives, DFT calculations are crucial for determining the most stable three-dimensional conformation (molecular geometry) and understanding the distribution of electrons within the molecule. scirp.orgnih.govscirp.org

Theoretical studies on related benzothiazole structures typically employ functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31+G(d,p) to perform geometry optimization. scirp.orgscirp.org This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive and can be more easily excited. Analysis of the Molecular Electrostatic Potential (MEP) map, also derived from DFT calculations, helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. scirp.orgscirp.org

| Computational Parameter | Typical Value/Method | Information Obtained |

| Method | Density Functional Theory (DFT) | Provides electronic structure and energy. |

| Functional | B3LYP, PBE1PBE | Approximates the exchange-correlation energy. |

| Basis Set | 6-31G**, 6-31+G(d,p) | Defines the atomic orbitals for calculation. |

| Calculated Bond Length (C-N) | ~1.3-1.4 Å | Determines covalent bond distances. |

| Calculated Dihedral Angle | Variable | Describes the twist between the benzothiazole and tolyl rings. |

| HOMO Energy | -5.0 to -6.5 eV | Energy of the outermost electron-donating orbital. |

| LUMO Energy | -1.5 to -2.5 eV | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Gap | ~3.5-4.5 eV | Indicates chemical reactivity and stability. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Benzothiazol-2-yl-o-tolyl-amine) when bound to a second molecule (a receptor or target, typically a protein). This method is fundamental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

For benzothiazole-containing compounds, docking studies have been used to explore their potential as inhibitors for various enzymes and receptors implicated in diseases like cancer and microbial infections. nih.govbiointerfaceresearch.comjapsonline.com The process involves preparing the 3D structures of both the ligand and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). biointerfaceresearch.com A docking algorithm then samples numerous possible binding poses and scores them based on factors like binding energy and intermolecular interactions.

Key interactions that stabilize the ligand-protein complex include hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the aromatic rings of the ligand and amino acid residues in the target's binding site. nih.govbiointerfaceresearch.com The results of these simulations can guide the design of more potent and selective derivatives.

| Potential Protein Target | PDB ID | Key Interacting Residues (Example) | Predicted Binding Affinity (kcal/mol) | Potential Application |

| Tyrosine Kinase (Lck) | 1QPC | Met319, Thr316, Ala367 | -8.0 to -10.5 | Anticancer |

| Dihydropteroate Synthase (DHPS) | 1AJ0 | Lys220, Arg254 | -7.5 to -9.0 | Antimicrobial |

| Epidermal Growth Factor Receptor (EGFR) | 4WKQ, 6LUD | Leu718, Val726, Ala743 | -8.5 to -11.0 | Anticancer |

In Silico Prediction of Spectroscopic Properties and Excited States

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the spectroscopic properties of molecules like this compound. researchgate.net These calculations can simulate electronic absorption spectra (UV-Visible) by determining the energies of electronic transitions from the ground state to various excited states.

The output of a TD-DFT calculation includes the predicted maximum absorption wavelengths (λmax), the oscillator strengths (f), which relate to the intensity of the absorption, and the nature of the electronic transitions (e.g., HOMO to LUMO). researchgate.net This information is invaluable for interpreting experimental spectra and understanding the photophysical behavior of the compound. For certain benzothiazole derivatives, theoretical studies have been crucial in explaining phenomena like Excited-State Intramolecular Proton Transfer (ESIPT), where a proton moves from a donor to an acceptor group within the molecule upon photoexcitation.

| Property | Predicted Value | Method | Description |

| Max Absorption (λmax) | ~320-360 nm | TD-DFT | Wavelength of strongest electronic absorption. |

| Oscillator Strength (f) | > 0.1 | TD-DFT | Theoretical intensity of the absorption band. |

| Major Transition | HOMO -> LUMO | TD-DFT | Describes the primary orbitals involved in the electronic excitation. |

| Excited State Energy (S1) | ~3.4-3.8 eV | TD-DFT | Energy of the first singlet excited state. |

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including the synthesis or transformation of this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for each step.

DFT calculations are used to model the geometry of reactants, products, and high-energy transition states. nih.gov The activation energy (Ea) calculated for a proposed pathway indicates how fast the reaction is likely to proceed. Comparing the activation energies of different possible pathways allows researchers to determine the most favorable reaction mechanism. For example, theoretical studies on the formation of the benzothiazole ring can clarify the sequence of bond formations and the role of catalysts. mdpi.com Similarly, reactions involving the amine group can be modeled to understand its reactivity and stereoselectivity. nih.gov

| Reaction Step (Hypothetical) | Description | Key Computational Insight | Predicted Activation Energy (Ea) |

| Ring Closure | Formation of the thiazole (B1198619) ring from precursors. | Identification of the transition state structure for cyclization. | 15-25 kcal/mol |

| N-Arylation | Coupling of the tolyl group to the amine nitrogen. | Elucidation of the catalytic cycle (e.g., with a palladium catalyst). | 20-30 kcal/mol |

| Proton Transfer | Movement of a proton during a tautomerization reaction. | Calculation of the energy barrier for intramolecular proton transfer. | 5-15 kcal/mol |

Optical and Sensing Applications of Benzothiazol 2 Yl O Tolyl Amine and Its Analogs

Development as Fluorescent Probes and Chemosensors

Benzothiazole-based compounds are extensively developed as fluorescent probes and chemosensors for detecting a range of analytes, from metal ions and anions to biologically significant molecules. nih.govfigshare.comresearchgate.netnih.govmdpi.com Their effectiveness lies in the tunability of their fluorescent output in response to specific interactions with target species. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

A key photophysical process governing the fluorescence of many benzothiazole (B30560) derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.netrsc.orgmdpi.comnih.govacs.org This process involves the transfer of a proton within the molecule upon photoexcitation, leading to the formation of a transient tautomer with distinct emission properties. nih.gov The ESIPT phenomenon typically results in a large Stokes shift, which is the difference between the absorption and emission maxima, enhancing the signal-to-noise ratio in fluorescence-based detection. mdpi.com

In derivatives of 2-(2'-hydroxyphenyl)benzothiazole (HBT), a well-known ESIPT chromophore, the presence of an intramolecular hydrogen bond facilitates the proton transfer from the hydroxyl group to the nitrogen atom of the benzothiazole ring in the excited state. nih.govresearchgate.netrsc.orgacs.org This leads to a dual emission, with a higher energy band corresponding to the initial enol form and a lower energy, red-shifted band from the proton-transferred keto tautomer. nih.govresearchgate.net The efficiency and characteristics of the ESIPT process can be modulated by the electronic nature and position of substituents on the aromatic rings, as well as by the surrounding solvent environment. nih.govacs.org For instance, nonpolar solvents tend to facilitate the ESIPT process and promote the green emission from the keto form, while polar and protic solvents can impede it, favoring the blue emission from the enol form or even leading to deprotonation. acs.org

Table 1: ESIPT Characteristics of Benzothiazole Derivatives

| Compound | Key Feature | Emission Characteristics | Influencing Factors | Source |

|---|---|---|---|---|

| 2-(2'-Hydroxyphenyl)benzothiazole (HBT) derivatives | Exhibits dual emission from enol and keto tautomers. | Blue emission from enol form, green/orange emission from keto form. | Solvent polarity, substituent groups. | researchgate.netacs.org |

| N-tosyl derivatives of 2-(2'-aminophenyl)benzothiazole | Undergoes ultrafast ESIPT followed by rotational isomerization. | Leads to a long-lived trans-tautomer species in the ground state. | - | nih.gov |

| Fluorene-based HBT motifs | High solid-state quantum efficiencies (up to 68%). | Efficient yellow emission in the solid state. | Chemical alteration of the HBT unit. | rsc.org |

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.govrsc.orgnih.govmdpi.comresearchgate.net This behavior is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov Several benzothiazole derivatives, including analogs of Benzothiazol-2-yl-o-tolyl-amine, have been shown to exhibit AIE properties. nih.gov

For example, a benzothiazole derivative studied by Pan et al. (2019) displayed weak blue emission in a good solvent (THF) but showed a significant enhancement of green emission in a THF/water mixture where it aggregated. nih.gov This was attributed to a coupled ESIPT and AIE effect, where aggregation facilitates the formation of the emissive keto tautomer. nih.gov Similarly, other benzothiadiazole derivatives functionalized with triphenylamine, carbazole (B46965), or tetraphenylethylene (B103901) have demonstrated AIE or aggregation-induced emission enhancement (AIEE) with solvatochromic and mechanochromic properties. nih.govresearchgate.net The AIE phenomenon is particularly valuable for applications in solid-state lighting and bio-imaging, where high emission efficiency in the aggregated or solid state is crucial. nih.govrsc.org

Table 2: AIE Properties of Benzothiazole Analogs

| Compound Type | AIE Behavior | Emission Color | Proposed Mechanism | Source |

|---|---|---|---|---|

| Benzothiazole derivative with ESIPT properties | Keto-aggregation induced emission (AIE) coupled with ESIPT. | Green in aggregated state. | Restriction of phototautomerization and activation of ESIPT in aggregates. | nih.gov |

| Benzothiadiazole dyads with carbazole moieties | AIE active. | - | - | rsc.org |

| Benzothiadiazole with triphenylamine/carbazole/tetraphenylethylene | AIE or AIEE. | Varies (e.g., orange). | Restriction of intramolecular rotations. | nih.govresearchgate.net |

| Bisthienylethene-dipyrimido[2,1-b] nih.govsmolecule.combenzothiazole triad | Remarkable AIE properties. | Green. | Formation of nanoaggregates. | mdpi.com |

Solvatochromic Behavior and Solvent Polarity Effects

The fluorescence properties of this compound and its analogs are often highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. acs.orgnih.govresearchgate.net This sensitivity arises from changes in the electronic distribution of the molecule in its ground and excited states, which are influenced by the dielectric constant and hydrogen bonding capacity of the solvent.

In the case of ESIPT-capable benzothiazole derivatives, the solvent polarity can significantly impact the equilibrium between the enol and keto tautomers. acs.org As mentioned earlier, nonpolar solvents typically favor the ESIPT process and the emission from the keto form, while polar solvents can stabilize the enol form, leading to a blue-shifted emission or even deprotonation in protic solvents. acs.org This solvatochromic behavior is not limited to ESIPT systems. Benzothiadiazole derivatives functionalized with donor-acceptor structures also exhibit strong solvatochromism, with their emission color changing in response to solvent polarity. nih.govresearchgate.net This property is valuable for developing sensors that can probe the local polarity of microenvironments, such as in biological membranes or polymer matrices.

Selective Detection of Metal Ions and Anions

The versatile coordination chemistry of the benzothiazole moiety, often involving the nitrogen and sulfur atoms, makes its derivatives excellent candidates for the selective detection of metal ions and anions. nih.govmdpi.comnih.govnih.gov By incorporating specific binding sites into the molecular structure, fluorescent probes can be designed to exhibit a "turn-on" or "turn-off" response, or a ratiometric change in their emission upon binding to a target ion.

For instance, benzothiazole-based chemosensors have been developed for the selective detection of biologically important metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. nih.gov A biphenyl-based benzothiazole derivative, for example, showed a colorimetric response to these ions and a ratiometric fluorescent turn-on response specifically for Zn²⁺, enabling its use in cellular imaging. nih.gov The detection mechanism often involves chelation of the metal ion by the benzothiazole derivative, which alters its electronic properties and, consequently, its fluorescence output. nih.gov Similarly, benzothiazole-based probes have been designed for the detection of anions like fluoride (B91410) (F⁻), where the interaction, such as deprotonation of an amide proton by the fluoride ion, leads to a significant change in the intramolecular charge transfer (ICT) characteristics and a corresponding shift in the absorption and emission spectra. mdpi.com

Two-Photon Absorption (2PA) Properties and Multi-photon Fluorescence

In addition to their one-photon excited fluorescence, certain benzothiazole derivatives exhibit significant two-photon absorption (2PA) cross-sections. nih.gov 2PA is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. This property is highly advantageous for applications in bio-imaging and photodynamic therapy, as it allows for deeper tissue penetration, reduced photodamage, and higher spatial resolution.

Potential in Luminescent Materials and Optical Devices

The combination of high fluorescence quantum yields, tunable emission colors, and good thermal and photochemical stability makes benzothiazole derivatives, including analogs of this compound, highly promising for applications in luminescent materials and optical devices. researchgate.netrsc.org Their ability to emit across the visible spectrum, from blue to orange and red, by modifying their chemical structure allows for the fabrication of white-light-emitting materials. researchgate.net

By doping a polymer matrix, such as PMMA, with a mixture of benzothiazole derivatives that emit in different regions of the spectrum, it is possible to achieve white light emission with specific CIE chromaticity coordinates. researchgate.net The AIE properties of some benzothiazole derivatives are particularly beneficial for solid-state lighting applications, as they overcome the common issue of aggregation-caused quenching (ACQ) that plagues many conventional fluorescent dyes in the solid state. rsc.org Furthermore, the photo-switchable AIE properties of some derivatives, such as the bisthienylethene-dipyrimido nih.govsmolecule.combenzothiazole triad, open up possibilities for their use in optical memory media, where information can be written, erased, and read out using light. mdpi.com

Future Perspectives and Emerging Research Directions in Benzothiazol 2 Yl O Tolyl Amine Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Molecular Complexity

The development of new synthetic routes is crucial for accessing a wider array of Benzothiazol-2-yl-o-tolyl-amine derivatives with tailored properties. Current research often focuses on modifications of the benzothiazole (B30560) ring and the o-tolyl amine group. Future synthetic endeavors will likely concentrate on more intricate molecular architectures. This includes the exploration of multi-component reactions to construct complex scaffolds in a single step, and the use of modern catalytic systems, such as transition metal catalysis, to achieve highly selective transformations. The goal is to create libraries of analogues with diverse steric and electronic properties, which can then be screened for various applications.

Advanced Spectroscopic and Mechanistic Characterization Techniques

A thorough understanding of the chemical and physical properties of this compound and its derivatives is fundamental. While standard spectroscopic techniques like NMR and mass spectrometry provide basic structural information, future research will increasingly rely on more advanced methods. Techniques such as two-dimensional NMR spectroscopy will be instrumental in elucidating complex stereochemical relationships in new derivatives. Furthermore, time-resolved spectroscopic methods could be employed to study the excited-state dynamics of these molecules, which is particularly relevant for applications in materials science. Mechanistic studies, combining experimental kinetics with computational modeling, will be essential to unravel the pathways of reactions involving this compound, enabling the optimization of reaction conditions and the design of more efficient synthetic protocols.

Integration with Materials Science for Functional Hybrid Systems

The unique electronic properties of the benzothiazole moiety make it an attractive building block for advanced materials. smolecule.com Future research will likely focus on the incorporation of this compound into larger, functional systems. This could involve its use as a monomer in the synthesis of novel polymers or as a component in the design of organic electronic devices. smolecule.com The development of hybrid materials, where the organic benzothiazole derivative is combined with inorganic components, is another promising avenue. For instance, its integration with nanoparticles or metal-organic frameworks (MOFs) could lead to materials with synergistic properties, finding applications in catalysis, sensing, or photonics. smolecule.com

Deepening Understanding of Structure-Function Relationships through Advanced Computational Methods

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules. For this compound, advanced computational methods will play a crucial role in deepening the understanding of its structure-function relationships. Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide insights into the electronic structure, molecular orbitals, and spectroscopic properties of the molecule and its derivatives. Molecular dynamics (MD) simulations can be used to study its conformational landscape and its interactions with other molecules or biological targets. These computational studies will not only complement experimental findings but also guide the rational design of new this compound-based compounds with desired functionalities.

Q & A

Q. What are the standard synthetic routes for preparing benzothiazol-2-amine derivatives, and how can reaction conditions be optimized for yield?

The most common method involves cyclocondensation of aniline derivatives with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid under controlled temperatures (<10°C). Post-reaction purification includes filtration, washing with water, and recrystallization from ethanol. Yield optimization focuses on stoichiometric ratios, reaction time (e.g., 16 hours for complete cyclization), and solvent selection (e.g., glacial acetic acid for improved solubility) . Alternative routes include using 2-benzothiazolyl guanidine with trifluoroalkenones in basic media to generate pyrimidine-based derivatives .

Q. What spectroscopic techniques are most effective for characterizing benzothiazol-2-amine derivatives, and how are key functional groups identified?

- FTIR : Confirms the presence of NH₂ (stretching at ~3300–3400 cm⁻¹) and C=N/C-S bonds (1600–1500 cm⁻¹) .

- ¹H-NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and NH₂ groups (broad singlet at δ ~5.5 ppm). Substituent effects (e.g., o-tolyl) shift adjacent protons due to electron-donating/withdrawing effects .

- X-ray crystallography : Resolves bond lengths and angles, such as C-S (1.74 Å) and C-N (1.32 Å), to validate tautomeric forms .

Q. What preliminary pharmacological screening approaches are recommended for assessing antimicrobial activity of benzothiazol-2-amine derivatives?

Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined by serial dilution (e.g., 6.25–100 µg/mL). Structure-activity correlations often link electron-withdrawing substituents (e.g., Cl at position 6) to enhanced activity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in benzothiazol-2-amine derivatives?

Single-crystal X-ray diffraction distinguishes tautomers (e.g., amine vs. imine forms) by analyzing bond lengths and hydrogen-bonding networks. For example, a study of bis-(benzothiazol-2-yl)-amines confirmed planar geometry and intermolecular N-H···S interactions, critical for stabilizing solid-state structures .

Q. What strategies address contradictory biological activity data across different studies on benzothiazole amines?

- Standardized assays : Use consistent microbial strains and growth conditions to minimize variability.

- Metabolic stability testing : Evaluate compound degradation in vitro (e.g., liver microsomes) to explain discrepancies between in vivo and in vitro results.

- Structural verification : Confirm purity and tautomeric forms via HPLC and X-ray crystallography, as impurities or isomerization can alter activity .

Q. How can computational methods predict structure-activity relationships for novel benzothiazol-2-amine analogs?

- Docking studies : Map interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock.

- QSAR models : Correlate electronic parameters (e.g., Hammett constants) with bioactivity. For example, electron-withdrawing groups on the benzothiazole ring enhance antitumor activity by increasing electrophilicity .

Q. What are the critical factors in designing metal complexes with benzothiazol-2-amine ligands?

- Ligand denticity : Mono- or bidentate coordination (via N and S atoms) influences metal ion selectivity.

- Steric effects : Bulky substituents (e.g., o-tolyl) can hinder coordination geometry.

- Redox activity : Benzothiazole’s π-accepting properties stabilize transition metals in specific oxidation states, as shown in palladium-catalyzed hydroamination studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.